

Technical Guide: (2-Cyanophenyl)methanesulfonohydrazide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: (2-Cyanophenyl)methanesulfonohydrazide

Cat. No.: B7815391

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Properties, Synthesis, and Applications in Heterocyclic Chemistry

Part 1: Executive Summary & Chemical Identity

(2-Cyanophenyl)methanesulfonohydrazide is a specialized bifunctional organosulfur reagent used primarily as a building block in the synthesis of fused nitrogen-sulfur heterocycles (sultams) and as a precursor in sulfonylhydrazone-based cross-coupling reactions.

Its structure features a sulfonyl hydrazide moiety attached to a 2-cyanobenzyl scaffold. This unique "ortho-cyano" architecture provides a built-in electrophilic trap (the nitrile group) proximal to the nucleophilic hydrazide/sulfonamide center, making it a potent precursor for intramolecular cyclization strategies yielding 1,2-benzothiazine derivatives.

Chemical Profile Table[1][2][3][4]

Property	Specification
IUPAC Name	(2-Cyanophenyl)methanesulfonohydrazide
CAS Registry Number	1041564-42-4
Molecular Formula	
Molecular Weight	211.24 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Melting Point	Typical for class:[3][4] 110–130 °C (Decomposition)
Key Functional Groups	Sulfonyl hydrazide (), Nitrile ()
Storage	2-8°C, Inert atmosphere (Argon/Nitrogen), Hygroscopic

Part 2: Synthesis & Production Protocol

The synthesis of **(2-Cyanophenyl)methanesulfonohydrazide** follows a nucleophilic substitution pathway starting from (2-cyanophenyl)methanesulfonyl chloride. This protocol ensures high purity by minimizing the formation of the symmetrical sulfonyl hydrazide dimer.

Reagents & Materials

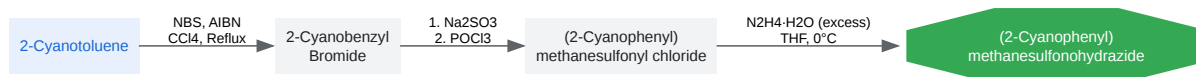
- Precursor: (2-Cyanophenyl)methanesulfonyl chloride (1.0 equiv)
- Reagent: Hydrazine hydrate (, 50-60% grade, 2.5–3.0 equiv)
- Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH)

- Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology

- Preparation: Charge a reaction flask with THF and cool to 0 °C using an ice bath. Add Hydrazine hydrate (excess is critical to prevent dimer formation).
- Addition: Dissolve (2-cyanophenyl)methanesulfonyl chloride in a minimal amount of THF. Add this solution dropwise to the stirred hydrazine solution over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 10 °C.
- Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor consumption of the sulfonyl chloride by TLC (EtOAc/Hexane).
- Work-up:
 - Evaporate the bulk solvent under reduced pressure.
 - Dilute the residue with cold water to precipitate the product.
 - Filter the solid and wash copiously with cold water to remove excess hydrazine and hydrochloride salts.
 - Wash with cold diethyl ether to remove non-polar impurities.
- Purification: Recrystallize from Ethanol/Water if necessary. Dry under high vacuum over

Synthesis Pathway Diagram



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Figure 1: Synthetic route from commercially available 2-cyanotoluene to the target sulfonyl hydrazide.

Part 3: Reactivity & Applications

The utility of this compound stems from its ability to act as a "masked" intermediate. It participates in two primary reaction manifolds: Sulfonylhydrazone Formation and Intramolecular Cyclization.

1. Intramolecular Cyclization (Sultam Synthesis)

The most distinct property of this molecule is the presence of the ortho-cyano group. Under basic conditions, the sulfonamide nitrogen (generated after hydrazide oxidation or modification) can attack the nitrile carbon, leading to fused heterocyclic systems such as 3-amino-1,2-benzothiazine 1,1-dioxides.

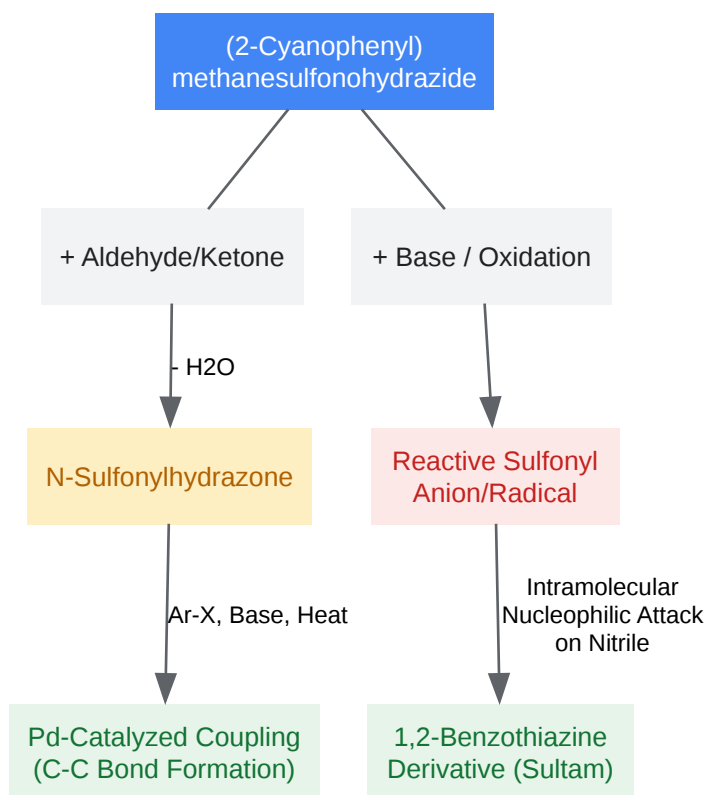
- Mechanism: The methylene protons (to sulfonyl) are acidic (). Base-mediated deprotonation can trigger cyclization onto the nitrile.
- Application: Synthesis of bioisosteres for quinazolinones and other kinase inhibitor scaffolds.

2. Sulfonylhydrazone Cross-Coupling

Like other sulfonyl hydrazides, this compound reacts with aldehydes or ketones to form N-sulfonylhydrazones. These intermediates are versatile precursors for:

- Pd-Catalyzed Cross-Coupling: Coupling with aryl halides to form diarylmethanes (via diazo intermediates).
- Bamford-Stevens/Shapiro Reaction: Generation of alkenes.

Mechanism of Action Diagram



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Figure 2: Divergent reactivity pathways: Cross-coupling via hydrazones vs. Intramolecular cyclization to sultams.[5]

Part 4: Safety & Handling Guidelines

As a sulfonyl hydrazide, this compound requires specific safety protocols to avoid decomposition or sensitization.

- **Thermal Instability:** Sulfonyl hydrazides can decompose releasing nitrogen gas () and sulfur dioxide () upon heating. Do not heat above 100 °C without solvent.
- **Sensitization:** Hydrazine derivatives are potential skin sensitizers. Use nitrile gloves and work within a fume hood.
- **Incompatibility:** Avoid contact with strong oxidizers (risk of exothermic decomposition) and strong acids (hydrolysis of the hydrazide).

References

- Sigma-Aldrich. **(2-Cyanophenyl)methanesulfonohydrazide** Product Specification. [Link](#)
- ChemSRC. CAS 1041564-42-4 Physicochemical Properties. [Link](#)
- Organic Chemistry Portal. Synthesis and Reactivity of Sulfonyl Hydrazides. [Link](#)
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- To cite this document: BenchChem. [Technical Guide: (2-Cyanophenyl)methanesulfonohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7815391/docs#technical-guide-2-cyanophenyl-methanesulfonohydrazide>]

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